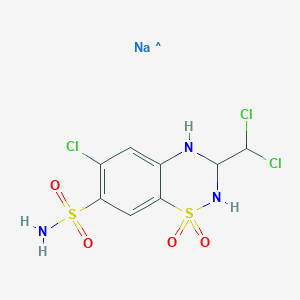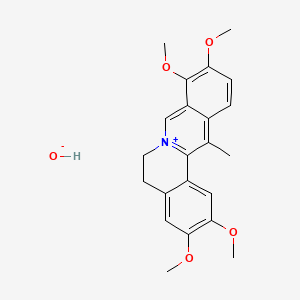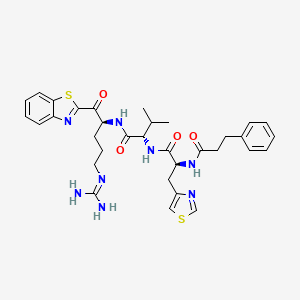
Tmprss6-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TMPRSS6 is a serine protease highly expressed in the liver and plays a crucial role in iron regulation by negatively regulating the expression of the systemic iron-regulatory hormone hepcidin . Tmprss6-IN-1 is of significant interest in scientific research due to its potential therapeutic applications in disorders related to iron homeostasis and erythropoiesis .
Vorbereitungsmethoden
The synthesis of Tmprss6-IN-1 involves several steps, including the preparation of intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product .
Analyse Chemischer Reaktionen
Tmprss6-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tmprss6-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of TMPRSS6 in various biochemical pathways. In biology and medicine, this compound is being investigated for its potential therapeutic applications in treating disorders related to iron homeostasis, such as iron-refractory iron deficiency anemia (IRIDA) and other anemias . In industry, it may be used in the development of new drugs targeting TMPRSS6 .
Wirkmechanismus
Tmprss6-IN-1 exerts its effects by inhibiting the activity of TMPRSS6, thereby increasing the expression of hepcidin. Hepcidin is a hormone that regulates iron absorption and release from storage sites. By inhibiting TMPRSS6, this compound increases hepcidin levels, leading to reduced iron absorption and increased iron storage . This mechanism is particularly useful in conditions where iron overload is a concern .
Vergleich Mit ähnlichen Verbindungen
Tmprss6-IN-1 is unique in its specific targeting of TMPRSS6. Similar compounds include other TMPRSS6 inhibitors, such as peptidomimetic and non-peptidic inhibitors that also modulate hepcidin levels . These compounds share a similar mechanism of action but may differ in their chemical structure and potency .
Eigenschaften
Molekularformel |
C33H40N8O4S2 |
|---|---|
Molekulargewicht |
676.9 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-methyl-2-[[(2S)-2-(3-phenylpropanoylamino)-3-(1,3-thiazol-4-yl)propanoyl]amino]butanamide |
InChI |
InChI=1S/C33H40N8O4S2/c1-20(2)28(41-30(44)25(17-22-18-46-19-37-22)38-27(42)15-14-21-9-4-3-5-10-21)31(45)39-24(12-8-16-36-33(34)35)29(43)32-40-23-11-6-7-13-26(23)47-32/h3-7,9-11,13,18-20,24-25,28H,8,12,14-17H2,1-2H3,(H,38,42)(H,39,45)(H,41,44)(H4,34,35,36)/t24-,25-,28-/m0/s1 |
InChI-Schlüssel |
JFPVABWUQNRDDL-VBOOUTDYSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)C1=NC2=CC=CC=C2S1)NC(=O)[C@H](CC3=CSC=N3)NC(=O)CCC4=CC=CC=C4 |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)C1=NC2=CC=CC=C2S1)NC(=O)C(CC3=CSC=N3)NC(=O)CCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


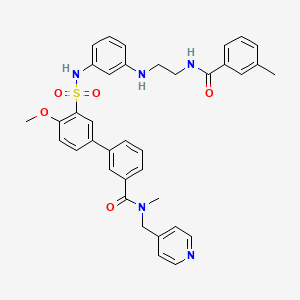
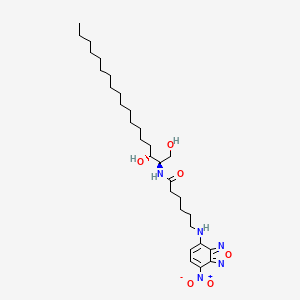

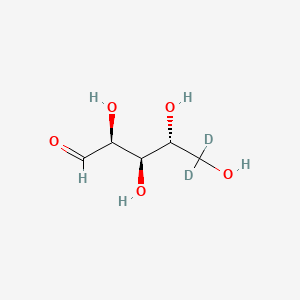

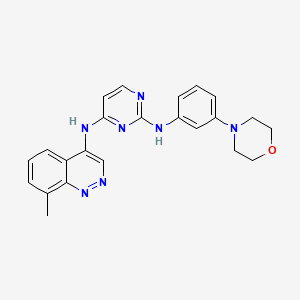
![2-[(2-Chloro-4-Iodophenyl)amino]-N-{[(2r)-2,3-Dihydroxypropyl]oxy}-3,4-Difluorobenzamide](/img/structure/B12396701.png)





